molecular formula C18H15N3O2S B2583804 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 898449-56-4

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2583804
CAS No.: 898449-56-4
M. Wt: 337.4
InChI Key: WJQNZSXBRMLIRA-ZHACJKMWSA-N
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Description

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic hybrid compound designed for advanced pharmacological research, incorporating two key pharmacophores: a cinnamamide moiety and a 1,3,4-oxadiazole ring . The cinnamamide scaffold is widely recognized in scientific literature for its diverse biological activities, including significant antimicrobial and anticancer properties . Similarly, the 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known to contribute to the potency of bioactive molecules by enabling interactions with various enzymatic targets . Compounds sharing this hybrid architecture have demonstrated promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MIC) in the low µg/mL range . Furthermore, research on analogous structures has shown potent cytotoxic effects against various human cancer cell lines, such as cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancers, by potentially inhibiting key cancer cell proliferation pathways . This molecule is intended for research applications only, including use as a standard in bioactivity screening, a lead compound for structure-activity relationship (SAR) studies in antimicrobial or anticancer drug discovery, and a chemical probe for investigating the mechanisms of hybrid pharmacophores. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-24-15-9-5-8-14(12-15)17-20-21-18(23-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,19,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQNZSXBRMLIRA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the cinnamamide moiety: The oxadiazole intermediate is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form the desired cinnamamide derivative.

    Substitution with the 3-(methylthio)phenyl group:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous-flow microreactors to enhance reaction efficiency and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and scalable synthesis process .

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) group on the phenyl ring undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing its biological activity.

Reagents and Conditions :

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.

  • Solvents : Dichloromethane (DCM) or methanol.

  • Temperature : Room temperature to 40°C.

Outcome :

  • Sulfoxides form under mild conditions (e.g., H₂O₂ at 25°C).

  • Sulfones require stronger oxidants (e.g., mCPBA at elevated temperatures).

Mechanistic Insight :
The sulfur atom’s lone pair facilitates electrophilic attack, forming intermediates that progress to sulfoxide/sulfone products.

Nucleophilic Substitution at the Amide Nitrogen

The amide nitrogen can participate in nucleophilic substitutions under acidic or basic conditions, though reactivity is modulated by the electron-withdrawing oxadiazole ring.

Reagents and Conditions :

  • Nucleophiles : Amines, alcohols, or thiols.

  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) .

Example Reaction :

Compound+R-NH2TEA, THFN-substituted derivative\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{TEA, THF}} \text{N-substituted derivative}

Key Finding :
Electron-donating substituents on the phenyl ring enhance nucleophilicity at the amide site, increasing reaction rates .

Michael Addition at the Cinnamamide Moiety

The α,β-unsaturated carbonyl system in the cinnamamide segment acts as a Michael acceptor, enabling conjugate additions.

Reagents and Conditions :

  • Nucleophiles : Thiols (e.g., glutathione), amines, or enolates.

  • Solvents : Ethanol or acetonitrile.

  • Catalysts : Mild bases (e.g., NaHCO₃) .

Biological Relevance :
This reaction underpins the compound’s interaction with cellular thiols, contributing to its antioxidant or cytotoxic effects .

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding hydrazide and carboxylic acid derivatives.

Reagents and Conditions :

  • Acidic Hydrolysis : Concentrated HCl at reflux.

  • Basic Hydrolysis : NaOH (aqueous) at 60–80°C.

Reaction Scheme :

OxadiazoleHCl/H2OHydrazide+Carboxylic Acid\text{Oxadiazole} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Hydrazide} + \text{Carboxylic Acid}

Stability Note :
The oxadiazole ring is stable under physiological conditions but degrades in strongly acidic/basic environments.

Electrophilic Aromatic Substitution (EAS)

The phenyl rings (both methylthio-substituted and cinnamamide-associated) undergo EAS reactions, such as nitration or halogenation.

Reagents and Conditions :

  • Nitration : HNO₃/H₂SO₄ mixture at 0–5°C.

  • Halogenation : Br₂/FeBr₃ or Cl₂/FeCl₃.

Regioselectivity :
The methylthio group (-SMe) directs electrophiles to the para and ortho positions due to its electron-donating nature.

Cycloaddition Reactions

The oxadiazole ring and cinnamamide’s double bond may participate in [3+2] or Diels-Alder cycloadditions, though experimental evidence for this specific compound is limited. Theoretical studies suggest potential reactivity with dipolarophiles.

Reduction of the Cinnamamide Double Bond

The α,β-unsaturated bond can be reduced to a single bond using catalytic hydrogenation.

Conditions :

  • Catalyst : Palladium on carbon (Pd/C).

  • Solvent : Ethanol or ethyl acetate.

  • Pressure : H₂ gas at 1 atm.

Application :
Reduction alters the compound’s planarity, potentially modulating its biological activity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is C18H16N4O2S. The compound is characterized by:

  • Oxadiazole Ring: A five-membered ring containing two nitrogen atoms.
  • Cinnamamide Moiety: A structure that enhances its biological activity.
  • Methylthio Group: This functional group contributes to the compound's unique reactivity and biological properties.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biological research has revealed that derivatives of this compound exhibit potential as enzyme inhibitors and probes for studying biological pathways. For instance, studies indicate that it may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Notable applications include:

  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell growth by targeting specific pathways.
  • Antimicrobial Properties: Research indicates effectiveness against various bacterial strains.

Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant growth inhibition against several cancer cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions ranging from 67% to 86% .

Industry

In industrial applications, this compound can be utilized in developing new materials with enhanced properties. Its unique chemical structure allows for potential uses in polymers or coatings that require specific functionalities.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 1,3,4-Oxadiazole Derivatives

Substituent Position and Antiviral Activity

Wang et al. () synthesized N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitro benzamide derivatives and evaluated their antiviral activity. Compounds with substituents at meta positions (e.g., compound 446) exhibited superior activity compared to para-substituted analogs.

Table 1: Antiviral Activity of Selected Oxadiazole Derivatives

Compound Substituent Position IC50 (µM) Reference Standard (NNM) IC50 (µM)
Target Compound 3-(methylthio)phenyl Data not available -
Compound 446 (Wang et al.) meta-nitrobenzamide 0.78 1.20
Compound 4415 (Wang et al.) para-aminobenzamide 1.45 1.20
Role of the Cinnamamide Group

Unlike benzamide or acetamide derivatives (e.g., ’s N-(4-{[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl) acetamide), the cinnamamide group in the target compound introduces a rigid, planar aromatic system. This may enhance binding to hydrophobic pockets in viral enzymes or receptors through π-π interactions, a feature absent in simpler amide analogs .

Comparison with 1,3,4-Thiadiazole Derivatives

Thiadiazoles, which replace the oxygen atom in the oxadiazole ring with sulfur (), exhibit distinct electronic and steric properties. For example, 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine () demonstrates fungicidal activity due to the sulfur atom’s polarizability and larger atomic radius. However, the target compound’s oxadiazole core may offer better metabolic stability, as sulfur-containing rings are more prone to oxidative degradation .

Table 2: Key Differences Between Oxadiazole and Thiadiazole Derivatives

Property Oxadiazole Derivatives (Target Compound) Thiadiazole Derivatives ()
Ring Atom Composition O, N, N S, N, N
Lipophilicity Moderate (due to -SMe group) Higher (sulfur enhances lipophilicity)
Metabolic Stability Higher Lower
Bioactivity Antiviral (predicted) Fungicidal/Insecticidal

Comparison with Mercapto-Oxadiazole Hybrids

describes N-(6-(5-mercapto-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-yl)acetamide, which incorporates a reactive mercapto (-SH) group. While the mercapto group enables disulfide bonding or metal coordination, the target compound’s methylthio (-SMe) substituent offers greater stability and reduced toxicity, making it more suitable for therapeutic applications .

Key Research Findings and Implications

Substituent Position Matters : Meta-substituted oxadiazoles (e.g., 3-(methylthio)phenyl) outperform para-substituted analogs in antiviral activity, likely due to optimized steric and electronic interactions .

Cinnamamide vs. Benzamide : The cinnamamide group’s extended conjugation may improve target binding compared to simpler benzamide derivatives, though pharmacokinetic studies are needed .

Oxadiazole vs. Thiadiazole : Oxadiazoles offer metabolic advantages over thiadiazoles, but thiadiazoles excel in applications requiring higher lipophilicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to synthesize N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation of acid chlorides with oxadiazole intermediates. For example, refluxing in dichloromethane (DCM) or tetrahydrofuran (THF) with catalysts like pyridine or 4B (a proprietary catalyst). Optimization includes adjusting catalyst loading, temperature, and solvent polarity.
  • Key Data :

CatalystSolventTemperatureYield (%)Purity (%)
4BDCMReflux9598
PyridineTHFReflux9095

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Confirms molecular structure via chemical shifts (e.g., oxadiazole protons at δ 8.1–8.3 ppm).
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks).
  • HPLC : Assesses purity (>95% by retention time consistency).
    • Reference : Compounds with similar structures were characterized using these techniques .

Q. What initial biological screening models are recommended for evaluating its antimicrobial activity?

  • Methodology :

  • Disk diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC determination : Use broth microdilution (e.g., compound 5f in showed a 18 mm inhibition zone vs. E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve antitumor efficacy?

  • Methodology :

  • Substituent modification : Replace methylthio (-SMe) with sulfone (-SO2Me) to enhance polarity and target binding.
  • Comparative analysis : Chlorophenyl or trifluoromethylphenyl analogs (e.g., compound 12q in ) showed IC50 values <2 nM for CB1 receptors, suggesting electron-withdrawing groups boost activity .
    • Key Insight : Docking studies (e.g., PDB ID: 4EY7) highlight interactions with catalytic residues, guiding rational design .

Q. What computational strategies predict binding affinity to enzymes like acetylcholinesterase (AChE)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., derivative 6h in binds AChE via π-π stacking with Trp286).
  • MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Standardized assays : Replicate under controlled conditions (e.g., fixed cell lines, pH, and incubation times).
  • Cross-comparison : Compare with structurally similar compounds (e.g., 3-(methylthio)phenyl vs. 4-chlorophenyl derivatives in ) to isolate substituent effects .

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